2-Chloro-4-fluoro-3-nitrotoluene
Overview
Description
2-Chloro-4-fluoro-3-nitrotoluene is an organic compound belonging to the class of nitroaromatics. It is characterized by the presence of a nitro group (-NO2), a chlorine atom, and a fluorine atom attached to a benzene ring with a methyl group (-CH3) as a substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the nitration of 2-chloro-4-fluorotoluene using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction conditions typically require low temperatures to control the reaction rate and prevent over-nitration.
Halogenation: The compound can also be synthesized by halogenating 2-chloro-4-fluorotoluene with chlorine or fluorine gas in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistent quality and yield. Advanced techniques such as microreactor technology can be employed to enhance reaction efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-chloro-4-fluoro-3-nitrobenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-chloro-4-fluoro-3-aminotoluene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 2-chloro-4-fluoro-3-nitrobenzoic acid.
Reduction: 2-chloro-4-fluoro-3-aminotoluene.
Substitution: Various mono- and polysubstituted derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-3-nitrotoluene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-3-nitrotoluene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with cellular components, leading to oxidative stress or modulation of specific signaling pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Chloro-3-fluoro-4-nitrotoluene
2-Chloro-4-fluoro-5-nitrotoluene
2-Chloro-4-fluoro-6-nitrotoluene
Uniqueness: 2-Chloro-4-fluoro-3-nitrotoluene is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and physical properties. This arrangement can lead to different chemical behaviors compared to its isomers and other similar compounds.
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Properties
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBFRBRPCXJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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